7-bromo-4-methyl-2,3-dihydro-1H-indene-5-sulfonylchloride
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Overview
Description
7-bromo-4-methyl-2,3-dihydro-1H-indene-5-sulfonylchloride is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 7-bromo-4-methyl-2,3-dihydro-1H-indene-5-sulfonylchloride typically involves multiple steps. One common synthetic route starts with the bromination of 4-methyl-2,3-dihydro-1H-indene to introduce the bromine atom at the 7-position. This is followed by the sulfonylation of the resulting bromo compound using sulfonyl chloride reagents under controlled conditions. The reaction conditions often involve the use of a base such as pyridine or triethylamine to facilitate the sulfonylation reaction .
Chemical Reactions Analysis
7-bromo-4-methyl-2,3-dihydro-1H-indene-5-sulfonylchloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the sulfonyl group, yielding the corresponding indene derivative.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized products.
Common reagents used in these reactions include sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation .
Scientific Research Applications
7-bromo-4-methyl-2,3-dihydro-1H-indene-5-sulfonylchloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive sulfonyl chloride group.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-bromo-4-methyl-2,3-dihydro-1H-indene-5-sulfonylchloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins or other molecules. This reactivity makes it useful in the study of enzyme inhibition, where it can covalently modify active site residues, thereby inhibiting enzyme activity .
Comparison with Similar Compounds
Similar compounds to 7-bromo-4-methyl-2,3-dihydro-1H-indene-5-sulfonylchloride include:
4-bromo-5-methyl-2,3-dihydro-1H-indene: This compound lacks the sulfonyl chloride group, making it less reactive in certain chemical reactions.
7-bromo-1H-indene: This compound also lacks the methyl and sulfonyl chloride groups, resulting in different chemical properties and reactivity.
1H-Indene, 2,3-dihydro-5-methyl-: This compound has a similar indene structure but differs in the position of the substituents.
Properties
Molecular Formula |
C10H10BrClO2S |
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Molecular Weight |
309.61 g/mol |
IUPAC Name |
7-bromo-4-methyl-2,3-dihydro-1H-indene-5-sulfonyl chloride |
InChI |
InChI=1S/C10H10BrClO2S/c1-6-7-3-2-4-8(7)9(11)5-10(6)15(12,13)14/h5H,2-4H2,1H3 |
InChI Key |
FIRMWQYTGNMJJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCC2=C(C=C1S(=O)(=O)Cl)Br |
Origin of Product |
United States |
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